(2R)-1-Aminopropane-2-thiol;hydrochloride
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Overview
Description
(2R)-1-Aminopropane-2-thiol;hydrochloride is a chiral compound with significant importance in various fields of science and industry. This compound is characterized by the presence of an amino group, a thiol group, and a hydrochloride salt, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-Aminopropane-2-thiol;hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of ®-2-chloropropane-1-thiol with ammonia under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to consistent product quality and high efficiency.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-Aminopropane-2-thiol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-1-Aminopropane-2-thiol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-Aminopropane-2-thiol;hydrochloride involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(2S)-1-Aminopropane-2-thiol;hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
1-Aminopropane-2-thiol: Lacks the hydrochloride salt, resulting in different solubility and reactivity.
2-Aminopropane-1-thiol: Positional isomer with different chemical and biological properties.
Uniqueness
(2R)-1-Aminopropane-2-thiol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and positional isomers. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
(2R)-1-aminopropane-2-thiol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H/t3-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBCEYVAPRCDV-AENDTGMFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)S.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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